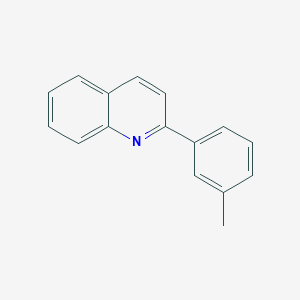

2-(3-甲基苯基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

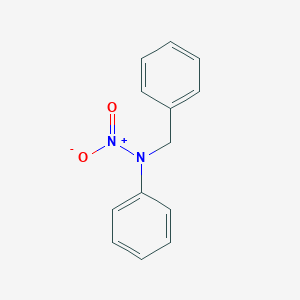

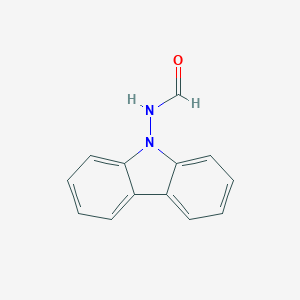

“2-(3-Methylphenyl)quinoline” is a derivative of quinoline, a nitrogen-containing heterocycle. Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The chemical behavior of quinoline derivatives can be influenced by modifications at different positions on the quinoline ring.

Synthesis Analysis

Quinoline derivatives can be synthesized using various methods. For instance, one method involves the one-pot three-component fusion of methyl 3,3-diethoxypropionate, varying aniline derivatives, and aldehyde at 60°C under ultrasonic circumstances utilizing SnCl2.2H2O as a catalyst and water as solvent . Another method involves N-methylation of desmethyl precursors using [11C]methyl iodide or [11C]methyl triflate, alongside bases like tetrabutylammonium hydroxide or potassium hydroxide in dimethylformamide.Molecular Structure Analysis

The molecular structure of compounds related to “2-(3-Methylphenyl)quinoline” has been characterized using techniques such as X-ray diffraction. Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring .Chemical Reactions Analysis

Quinoline derivatives exhibit various chemical reactions, including intramolecular hydrogen bonding and reactivity towards different electrophiles. The chemical behavior can be influenced by modifications at different positions on the quinoline ring.科学研究应用

抗菌活性

与喹啉结构相似的喹喔啉衍生物已在针对各种细菌和酵母菌株的抗菌活性中显示出有希望的结果。2-甲基喹喔啉-1,4-二氧化物和 3-甲基-N-(2-甲基苯基)喹喔啉甲酰胺-1,4-二氧化物等化合物表现出有效的抗菌作用,表明它们作为抗菌化疗中的新药的潜力 (Vieira 等人,2014 年)。

抗真菌和抗菌特性

某些与芳香族化合物结合的喹啉-2-羧酸盐展示出显着的抗真菌和抗菌特性。发现 2-甲氧基苯基喹啉-2-羧酸盐和对甲苯基喹啉-2-羧酸盐具有潜在的抗氧化活性,以及大量的抗炎和抗菌生长抑制特性 (Fazal 等人,2015 年)。

癌症研究应用

抗癌活性

喹啉化合物已被用作合成具有医学益处的分子的母体化合物,特别是在抗疟疾、抗微生物和抗癌活性方面。它们的合成多功能性允许创建许多结构多样的衍生物,通过抑制酪氨酸激酶、蛋白酶体、微管蛋白聚合和 DNA 修复来增强它们的抗癌潜力 (Solomon 和 Lee,2011 年)。

光学和电子应用

非线性光学 (NLO) 研究

喹啉及其衍生物因其在生物学和非线性光学 (NLO) 研究中的潜力而被广泛研究。通过铃木-宫浦交叉偶联反应合成的 3-(4-乙酰苯基)喹啉和 3-(4-苯氧基苯基)喹啉等衍生物显示出有希望的 NLO 特性,表明它们在技术相关领域的潜在应用 (Khalid 等人,2019 年)。

环境和腐蚀应用

缓蚀剂

喹啉衍生物已显示出作为缓蚀剂的有效性。新型喹啉衍生物在酸性介质中对低碳钢表现出显着的缓蚀作用。电化学和表面分析技术证实,缓蚀是由于抑制剂分子在金属表面吸附而发生的 (Singh 等人,2016 年)。

作用机制

Target of Action

Quinoline derivatives, in general, have been known to exhibit a broad range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . For instance, 3-Heterocyclyl quinolones have been described as a series of allosteric-site inhibitors of the HCV NS5B polymerase .

Mode of Action

Quinoline derivatives are known to exhibit high and selective activity attained through different mechanisms of action . They interact with their targets and cause changes that lead to their biological effects .

Biochemical Pathways

Quinoline derivatives have been found to show antileishmanial activity against leishmania spp, suggesting they may affect the biochemical pathways of these organisms .

Pharmacokinetics

The structural diversity of synthetized quinoline compounds provides high and selective activity, as well as low toxicity on human cells , which could suggest favorable ADME properties.

Result of Action

Quinoline derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . These effects suggest that 2-(3-Methylphenyl)quinoline may have similar impacts at the molecular and cellular levels.

Action Environment

The broad spectrum of bioactivities exhibited by quinoline derivatives suggests that they may be effective in a variety of environments .

安全和危害

未来方向

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the study and development of quinoline derivatives, including “2-(3-Methylphenyl)quinoline”, have potential future directions in these areas .

属性

IUPAC Name |

2-(3-methylphenyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-12-5-4-7-14(11-12)16-10-9-13-6-2-3-8-15(13)17-16/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNAHCOBHVPDPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethyl 2,5-dibenzyl-1-[3-methoxy-1-(methoxycarbonyl)-3-oxo-1-propenyl]-1H-pyrrole-3,4-dicarboxylate](/img/structure/B375255.png)

![3'-butyl-1'-(4-chlorophenyl)-2'-cyanospiro[9H-fluorene-9,5'-pyrazolidine]](/img/structure/B375266.png)